2-(3,4-Dichlorobenzoyl)pyridine
Overview
Description
2-(3,4-Dichlorobenzoyl)pyridine, also known as DCBP, is a chemical compound found in a variety of products, including pesticides, herbicides, and pharmaceuticals. DCBP is a colorless solid with a molecular weight of 232.04 g/mol and a melting point of 155°C. It is soluble in most organic solvents, including chloroform, methanol, and ethanol. DCBP is a versatile compound that has been used for a variety of applications, including the synthesis of drugs, the development of pesticides, and the production of intermediates for other compounds.
Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
- 2-(3,4-Dichlorobenzoyl)pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been employed in coordination chemistry due to their ability to form versatile complexes with metals. These complexes exhibit interesting properties such as luminescence, which can be used for biological sensing, and exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Optical and Magnetic Properties
- The synthesis of nonanuclear lanthanide clusters using pyridine derivatives has led to the discovery of materials displaying dual physical properties. For example, certain complexes demonstrate single-molecule magnetism, while others exhibit intense photoluminescence, highlighting their potential in optical applications and material science (Alexandropoulos et al., 2011).
Photophysical Properties
- Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, including pyridine-coordinated derivatives, have shown promising photophysical properties. These complexes exhibit fluorescence in solution at room temperature, which could be leveraged in developing new photoluminescent materials and sensors (Mancilha et al., 2011).
Polymer Chemistry
- Novel polyimides derived from pyridine-containing monomers have been synthesized, showcasing properties such as solubility in various solvents, thermal stability, and mechanical strength. These materials are of interest for applications requiring durable and high-performance polymers (Wang et al., 2006).
Supramolecular Chemistry
- The self-assembly of lanthanide helicate coordination polymers into 3D metal-organic frameworks (MOFs) using pyridine derivatives illustrates the potential for creating materials with unique structural characteristics. These MOFs could find applications in gas storage, separation technologies, and catalysis (Ghosh & Bharadwaj, 2004).
properties
IUPAC Name |
(3,4-dichlorophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFPXGFATRVHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441133 | |
Record name | 2-(3,4-DICHLOROBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzoyl)pyridine | |
CAS RN |
95898-75-2 | |
Record name | 2-(3,4-DICHLOROBENZOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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